molecular formula C17H21NO3 B11012050 methyl 1-[(2Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-4-carboxylate

methyl 1-[(2Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-4-carboxylate

Cat. No.: B11012050
M. Wt: 287.35 g/mol
InChI Key: HONFRBJMTDIVIW-SEYXRHQNSA-N
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Description

METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propenoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-piperidone with methyl 3-phenyl-2-propenoate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE include:

    METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE derivatives: These compounds have similar structures but with different substituents on the piperidine ring or the phenyl group.

    Other piperidine derivatives: Compounds like piperidine-4-carboxylate and piperidine-4-acetate share the piperidine ring structure but differ in their functional groups.

Uniqueness

The uniqueness of METHYL 1-[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H21NO3/c1-13(12-14-6-4-3-5-7-14)16(19)18-10-8-15(9-11-18)17(20)21-2/h3-7,12,15H,8-11H2,1-2H3/b13-12-

InChI Key

HONFRBJMTDIVIW-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCC(CC2)C(=O)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)OC

solubility

41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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